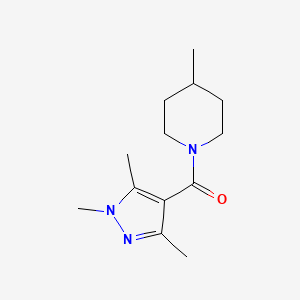
(4-Methylpiperidin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methylpiperidin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone, also known as MPTM, is a chemical compound that has been studied for its potential use in scientific research. MPTM is a synthetic compound that is not found naturally in the environment.
Wirkmechanismus
The mechanism of action of (4-Methylpiperidin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound has been shown to inhibit the activity of acetylcholinesterase and to induce apoptosis in cancer cells. Physiologically, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and to inhibit the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (4-Methylpiperidin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone in lab experiments is that it is a synthetic compound, which means that its properties can be precisely controlled. Additionally, this compound has been shown to have anticancer properties and to improve cognitive function, which makes it a promising compound for further research. One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on biological systems.
Zukünftige Richtungen
There are several future directions for research on (4-Methylpiperidin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone. One direction is to further study its mechanism of action, which could lead to the development of more effective treatments for cancer and neurodegenerative diseases. Another direction is to study the pharmacokinetics and toxicity of this compound, which could help to determine its safety and efficacy in humans. Additionally, this compound could be studied in combination with other compounds to determine if it has synergistic effects.
Synthesemethoden
(4-Methylpiperidin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone can be synthesized using a multistep synthesis method. The first step involves the reaction of 4-methylpiperidine with 4-chlorobutyryl chloride to form (4-methylpiperidin-1-yl)butanoyl chloride. The second step involves the reaction of (4-methylpiperidin-1-yl)butanoyl chloride with 1,3,5-trimethylpyrazole to form this compound.
Wissenschaftliche Forschungsanwendungen
(4-Methylpiperidin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone has been studied for its potential use in scientific research. It has been shown to have anticancer properties and has been studied for its potential use in the treatment of cancer. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative diseases.
Eigenschaften
IUPAC Name |
(4-methylpiperidin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-9-5-7-16(8-6-9)13(17)12-10(2)14-15(4)11(12)3/h9H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRDBRMNPAOFNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=C(N(N=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
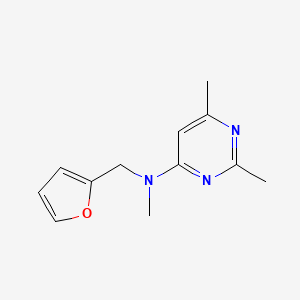
![N-[1-(6-methoxy-2-methylquinolin-4-yl)piperidin-4-yl]methanesulfonamide](/img/structure/B7508640.png)
![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-sulfonamide](/img/structure/B7508643.png)
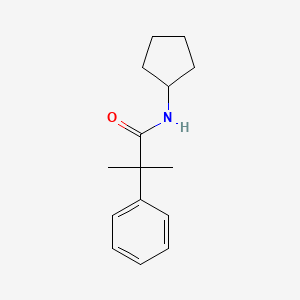

![N,6-dimethyl-N-[(2-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7508668.png)
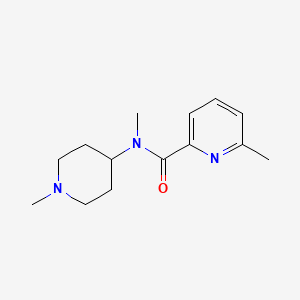
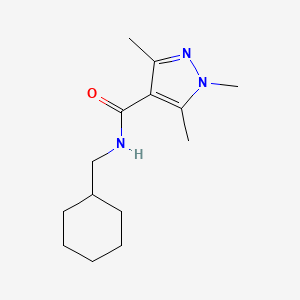

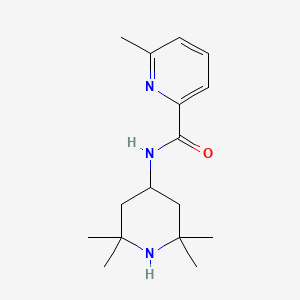

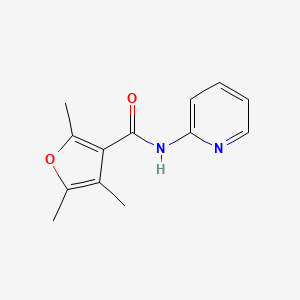
![N,1,3,5-tetramethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide](/img/structure/B7508724.png)
![N-[(3-fluorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide](/img/structure/B7508727.png)
